Methyl 3-[4-(trifluoromethyl)benzoyloxy]prop-2-enoate
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Overview
Description
Methyl 3-[4-(trifluoromethyl)benzoyloxy]prop-2-enoate is an organic compound with the molecular formula C12H9F3O4 It is known for its unique chemical structure, which includes a trifluoromethyl group attached to a benzoyloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[4-(trifluoromethyl)benzoyloxy]prop-2-enoate typically involves the esterification of 4-(trifluoromethyl)benzoic acid with methyl acrylate. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product. Safety measures are implemented to handle the trifluoromethyl group, which can be reactive under certain conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-(trifluoromethyl)benzoyloxy]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 4-(trifluoromethyl)benzoic acid.
Reduction: Methyl 3-[4-(trifluoromethyl)benzoyloxy]propan-2-ol.
Substitution: Various substituted benzoyloxy derivatives.
Scientific Research Applications
Methyl 3-[4-(trifluoromethyl)benzoyloxy]prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism of action of methyl 3-[4-(trifluoromethyl)benzoyloxy]prop-2-enoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(trifluoromethyl)benzoate: Similar in structure but lacks the prop-2-enoate moiety.
Methyl 3-trifluoromethylbenzoate: Similar but with a different substitution pattern on the benzene ring.
Uniqueness
Methyl 3-[4-(trifluoromethyl)benzoyloxy]prop-2-enoate is unique due to the presence of both the trifluoromethyl group and the prop-2-enoate moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Biological Activity
Methyl 3-[4-(trifluoromethyl)benzoyloxy]prop-2-enoate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular form.
Chemical Structure and Properties
This compound belongs to the family of acrylate esters, characterized by the presence of a trifluoromethyl group which significantly influences its chemical behavior and biological activity. The molecular formula is C12H10F3O3, with a molecular weight of approximately 292.20 g/mol.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular pathways. Research indicates that compounds with similar structures often exhibit antimicrobial, antifungal, and anticancer properties through mechanisms such as enzyme inhibition and modulation of signaling pathways .
Biological Activity Overview
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus, indicating potential use in treating infections .
- Anticancer Properties : The compound's structural features may allow it to inhibit cancer cell proliferation. Research on related acrylates has demonstrated cytotoxic effects on cancer cell lines, suggesting a possible avenue for further investigation into its anticancer efficacy .
- Enzyme Inhibition : The trifluoromethyl group enhances the compound's ability to interact with enzymes, potentially leading to significant inhibitory effects on target enzymes involved in disease processes .
Data Summary
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of acrylate derivatives found that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .
- Cytotoxicity Assessment : In vitro assays performed on various cancer cell lines revealed that this compound could induce apoptosis at micromolar concentrations. The study highlighted the importance of the trifluoromethyl group in enhancing cytotoxicity compared to non-fluorinated analogs .
Properties
Molecular Formula |
C12H9F3O4 |
---|---|
Molecular Weight |
274.19 g/mol |
IUPAC Name |
(3-methoxy-3-oxoprop-1-enyl) 4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C12H9F3O4/c1-18-10(16)6-7-19-11(17)8-2-4-9(5-3-8)12(13,14)15/h2-7H,1H3 |
InChI Key |
PCVMIBKJGDEZEK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=COC(=O)C1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
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